molecular formula C4H4O4 B12368489 3,4-Dihydroxycyclobutane-1,2-dione

3,4-Dihydroxycyclobutane-1,2-dione

Cat. No.: B12368489
M. Wt: 116.07 g/mol
InChI Key: LOXKJXLULTVXGW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of squaric acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the production of 3,4-Dihydroxy-3-cyclobutene-1,2-dione often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various squaric acid derivatives, which are used in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

3,4-Dihydroxy-3-cyclobutene-1,2-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of glyoxylase and transketolase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition disrupts metabolic pathways, leading to various biochemical effects .

Comparison with Similar Compounds

  • 3,4-Dimethoxy-3-cyclobutene-1,2-dione
  • 3,4-Diethoxy-3-cyclobutene-1,2-dione
  • 3,4-Dibutoxy-3-cyclobutene-1,2-dione

Comparison: 3,4-Dihydroxy-3-cyclobutene-1,2-dione is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity. In contrast, its methoxy, ethoxy, and butoxy derivatives have different solubility and reactivity profiles, making them suitable for different applications in organic synthesis and material science .

Properties

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

3,4-dihydroxycyclobutane-1,2-dione

InChI

InChI=1S/C4H4O4/c5-1-2(6)4(8)3(1)7/h1-2,5-6H

InChI Key

LOXKJXLULTVXGW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)C1=O)O)O

Origin of Product

United States

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